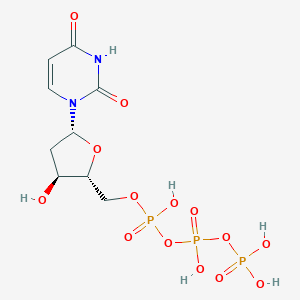![molecular formula C10H7BrOS B073835 1-(5-Bromobenzo[b]thiophen-3-yl)ethanone CAS No. 1423-63-8](/img/structure/B73835.png)
1-(5-Bromobenzo[b]thiophen-3-yl)ethanone
Übersicht
Beschreibung
1-(5-Bromobenzo[b]thiophen-3-yl)ethanone, also known as 5-bromo-2-thiophenecarboxaldehyde, is a heterocyclic aromatic compound that is widely used in the synthesis of pharmaceuticals, polymers, and other organic compounds. This compound is of great interest to scientists due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
1-(5-Bromobenzo[b]thiophen-3-yl)ethanone serves as a precursor in various chemical synthesis processes, showcasing its versatility in creating complex molecular structures. A notable application is in the one-pot synthesis approach for aminobenzo[b]thiophenes, where it acts as a starting material to yield complex molecules through base-catalyzed transformations (Androsov et al., 2010). Additionally, the molecule finds use in the synthesis of 2-acylbenzo[b]thiophenes through α-C-H functionalization using copper catalysis, indicating its importance in catalytic processes and the synthesis of potentially biologically active compounds (Sangeetha & Sekar, 2017).
Biological Activities and Pharmaceutical Potential
This compound and its derivatives have been examined for various biological activities, highlighting their potential in pharmaceutical applications. For instance, sulfur-containing heterocyclic analogs related to this compound have shown selective antiproliferative activity against cancer cells, particularly laryngeal carcinoma, indicating potential therapeutic uses in cancer treatment (Haridevamuthu et al., 2023). Furthermore, the antimicrobial activity of some novel metal(II) complexes derived from a compound structurally similar to this compound has been investigated, revealing the compound's role in developing new antimicrobial agents (Desai & Parekh, 2021).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid immediately . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid immediately . If swallowed, do not induce vomiting, wash mouth out with water, and get medical aid immediately . If inhaled, remove from exposure and move to fresh air immediately, give artificial respiration if not breathing, give oxygen if breathing is difficult, and get medical aid immediately .
Eigenschaften
IUPAC Name |
1-(5-bromo-1-benzothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGMTUHYELTYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347095 | |
| Record name | 1-(5-Bromo-1-benzothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423-63-8 | |
| Record name | 1-(5-Bromo-1-benzothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)


![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)








